molecular formula C10H11ClOS B14073853 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one

1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one

Cat. No.: B14073853
M. Wt: 214.71 g/mol
InChI Key: VAHRZSNJVCXBHP-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one is an organic compound that features a chloromethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one typically involves the chloromethylation of a mercaptophenyl derivative followed by the introduction of the propan-2-one group. One common method involves the reaction of 3-mercaptophenylpropan-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules through its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(3-(Chloromethyl)-5-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

Uniqueness: 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one is unique due to the presence of both chloromethyl and mercapto groups, which provide distinct reactivity and potential for diverse chemical modifications. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[3-(chloromethyl)-5-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)2-8-3-9(6-11)5-10(13)4-8/h3-5,13H,2,6H2,1H3

InChI Key

VAHRZSNJVCXBHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)S)CCl

Origin of Product

United States

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